3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure includes a pyrazole ring, a thiadiazole ring, and a chlorophenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization with thiosemicarbazide to form the thiadiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pesticides and herbicides
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It disrupts the cell cycle and induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-phenyl-1,3,4-thiadiazole share similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide exhibit similar chemical reactivity and applications.
Uniqueness
3-(2-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combined structural features of a pyrazole ring, a thiadiazole ring, and a chlorophenyl group. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10ClN5OS |
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Molecular Weight |
319.77 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,16,17,20) |
InChI Key |
UELKLDLKLUTMIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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